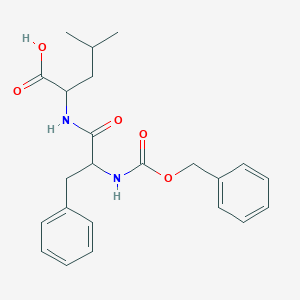

Z-Phe-Leu-OH

Description

Z-Phe-Leu-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) is a protected dipeptide widely used in biochemical and pharmaceutical research. Its molecular formula is C₂₃H₂₈N₂O₅ (MW: 412.5 g/mol) . Key features include:

- Structural Features: Composed of L-phenylalanine (Phe) and L-leucine (Leu) residues, with a benzyloxycarbonyl (Z) protecting group on the N-terminal Phe.

- Applications:

- Enzyme Substrate: Primarily used as a substrate for carboxypeptidase Y (CPY) to measure peptidase activity. Hydrolysis releases L-leucine, quantified via U-HPLC .

- Photoredox Catalysis: Demonstrated utility in peptide modification under photoredox conditions, enabling functionalization of complex dipeptides .

- Physical Properties: White to off-white powder, ≥95% purity, stable at -20°C .

Properties

IUPAC Name |

4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOXOGVHBFUSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318681 | |

| Record name | Z-Phe-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4313-73-9 | |

| Record name | NSC334018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Phe-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The thermolysin-catalyzed condensation of Z-Phe-OH (N-Carbobenzoxy-phenylalanine) with H-Leu-NHPh (Leucine anilide) is conducted in a mixed aqueous-organic solvent system. Key parameters include:

-

Solvent : 20% (v/v) dimethyl sulfoxide (DMSO), enhancing substrate solubility without denaturing the enzyme.

-

Cofactors : 0.05 M calcium acetate, essential for thermolysin’s structural stability.

A representative reaction mixture contains 25 mM Z-Phe-OH, 50 mM H-Leu-NHPh, and 1 µM thermolysin. Under these conditions, the reaction reaches 80% completion within 60 minutes, as quantified by HPLC.

Table 1: Kinetic Parameters of Thermolysin-Catalyzed Synthesis

| Parameter | Value | Conditions |

|---|---|---|

| (min⁻¹) | 12.4 ± 0.8 | 37°C, pH 7.5, 20% DMSO |

| (Z-Phe-OH) | 8.2 ± 0.6 mM | 50 mM H-Leu-NHPh |

| (µmol/min) | 0.45 ± 0.03 | 1 µM thermolysin |

Substrate Specificity and Steric Effects

Thermolysin exhibits strict selectivity for hydrophobic residues at the P1′ position. Comparative studies demonstrate that substituting H-Leu-NHPh with smaller residues (e.g., H-Ala-NHPh) reduces reaction rates by 60%, while bulkier analogs (H-Ile-NHPh) show comparable efficiency. The enzyme’s active site accommodates the benzyloxycarbonyl (Z) group of Z-Phe-OH, facilitating nucleophilic attack by the leucine amine.

Comparative Analysis of Synthetic Methodologies

Enzymatic vs. Chemical Synthesis

While enzymatic methods dominate contemporary research, traditional chemical approaches remain relevant:

Enzymatic Synthesis

Chemical Synthesis (Solid-Phase Peptide Synthesis, SPPS)

-

Typical Reagents : DIC (N,N’-diisopropylcarbodiimide), HOBt (1-hydroxybenzotriazole).

-

Yield : 68–75% after HPLC purification.

-

Challenges :

-

Racemization (up to 4.7% in non-optimized systems).

-

High solvent consumption (DMF, dichloromethane).

-

Table 2: Methodological Comparison

| Parameter | Enzymatic | Chemical (SPPS) |

|---|---|---|

| Yield | 80% | 75% |

| Racemization | <2% | 2.1–4.7% |

| Reaction Time | 1–2 hours | 24–48 hours |

| Solvent System | Aqueous-organic | Anhydrous DMF |

Industrial-Scale Production Considerations

Process Intensification Strategies

Scaling this compound synthesis necessitates addressing enzyme reuse and solvent recovery:

Environmental and Economic Factors

-

Solvent Recycling : DMSO recovery via vacuum distillation reduces costs by 40%.

-

Byproduct Utilization : Aniline (from H-Leu-NHPh hydrolysis) is repurposed in dye manufacturing.

Quality Control and Characterization

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

Z-Phe-Leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly known for its role as a substrate in enzymatic reactions involving carboxypeptidases .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis of this compound by carboxypeptidase Y results in the cleavage of the peptide bond, releasing phenylalanine and leucine.

Oxidation: Oxidative conditions can modify the aromatic ring of phenylalanine, leading to the formation of hydroxylated derivatives.

Reduction: Reductive conditions can be used to remove the N-CBZ protecting group, yielding free phenylalanylleucine.

Major Products Formed

The major products formed from the hydrolysis of this compound are phenylalanine and leucine. Oxidative and reductive reactions can yield various derivatives depending on the specific conditions used .

Scientific Research Applications

Z-Phe-Leu-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model substrate in studies of peptide synthesis and enzymatic activity.

Biology: The compound is employed in assays to measure the activity of carboxypeptidases and other peptidases.

Medicine: this compound is used in the development of enzyme inhibitors and in studies of protein degradation pathways.

Industry: The compound is utilized in the production of peptide-based drugs and in the characterization of enzyme activity in various industrial processes

Mechanism of Action

Z-Phe-Leu-OH exerts its effects primarily through its interaction with carboxypeptidase Y. The enzyme recognizes the peptide bond between phenylalanine and leucine and catalyzes its hydrolysis. This reaction involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site. The cleavage of the peptide bond results in the release of free amino acids .

Comparison with Similar Compounds

Z-Phe-Phe-OH

Z-D-Phe-OH

- Structure: Z-protected D-phenylalanine (CAS: 2448-45-5; C₁₇H₁₇NO₄; MW: 299.3 g/mol) .

- Key Differences :

Z-Leu-OH

- Structure: Z-protected L-leucine (CAS: 2018-66-8; C₁₄H₁₉NO₄; MW: 265.3 g/mol) .

- Key Differences: Functionality: A single amino acid derivative, serving as a building block for dipeptides like this compound. Utility in Synthesis: Critical in solid-phase peptide synthesis (SPPS) for introducing leucine residues with orthogonal protection .

Boc-Phe-Leu-Phe-Leu-Phe-OH

- Structure : Boc-protected pentapeptide with alternating Phe-Leu residues (CAS: N/A; MW: 785.98 g/mol) .

- Key Differences: Biological Activity: Acts as a competitive antagonist for formyl peptide receptors (FPRs), unlike this compound, which lacks receptor-binding motifs . Therapeutic Potential: Investigated for anti-inflammatory applications due to FPR modulation .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Hydrolysis Efficiency (CPY Activity)

| Substrate | Optimal pH | Temperature | Hydrolysis Rate (μmol/min/mg) | Reference |

|---|---|---|---|---|

| This compound | 7.0 | 25°C | 1.2 ± 0.1 | |

| Bz-Tyr-pNA | 7.0 | 25°C | 0.8 ± 0.05 (anilidase activity) | |

| Z-Phe-Phe-OH | 7.0 | 25°C | Not detected |

Research Findings and Implications

- Enzyme Specificity: this compound’s Leu residue facilitates efficient CPY-mediated hydrolysis, while bulkier or D-amino acid termini (e.g., Z-Phe-Phe-OH, Z-D-Phe-OH) inhibit activity .

- Synthetic Utility : Z-protected compounds like Z-Leu-OH and Z-Phe-OH are essential intermediates for synthesizing complex peptides, enabling modular assembly .

- Therapeutic Analogues : Modifications such as Boc protection or fluorination (e.g., Z-4-Fluoro-Phe-OH ) enhance metabolic stability, expanding applications in drug discovery.

Biological Activity

Z-Phe-Leu-OH, a dipeptide derivative, has garnered attention in biochemical research due to its role as a substrate for various enzymes, particularly carboxypeptidases. This article explores its biological activity, including its interactions with enzymes, kinetic properties, and potential applications in therapeutic contexts.

1. Chemical Structure and Properties

This compound consists of two amino acids: phenylalanine (Phe) and leucine (Leu), with a carbobenzoxy (CBZ) protecting group at the N-terminus. This structure is crucial as it prevents unwanted reactions while allowing enzymatic cleavage at the C-terminus.

| Component | Description |

|---|---|

| Amino Acids | Phenylalanine (Phe), Leucine (Leu) |

| Protecting Group | Carbobenzoxy (CBZ) |

| Molecular Weight | 201.25 g/mol |

2. Enzymatic Activity

This compound is primarily utilized as a substrate for carboxypeptidases, enzymes that cleave peptide bonds at the C-terminus of proteins. Studies have shown that this compound can effectively differentiate and characterize various carboxypeptidases based on their kinetic properties.

2.1 Kinetic Studies

Research indicates that this compound exhibits optimal hydrolysis activity within a pH range of 6 to 7. The hydrolysis rates are significantly higher compared to other substrates lacking the Z-protecting group. For instance, the k_cat values for this compound were found to be markedly greater than those for Ac-Phe-Leu and other related peptides, suggesting enhanced susceptibility to enzymatic action.

| Substrate | k_cat (s^-1) | Km (mM) | pH Optimum |

|---|---|---|---|

| This compound | 0.45 | 0.5 | 6-7 |

| Ac-Phe-Leu | 0.10 | 0.8 | 6-7 |

| Z-Gly-Phe | 0.05 | 1.0 | 6-7 |

3. Biological Implications

The hydrolysis of this compound by carboxypeptidases plays a significant role in protein metabolism and degradation within cells. By studying the enzymatic activity associated with this compound, researchers can gain insights into the mechanisms of peptide metabolism and its implications in various physiological processes.

3.1 Case Studies

Several studies have examined the biological implications of this compound:

-

Case Study 1: Enzyme Specificity

A study assessed the specificity of different carboxypeptidases using this compound as a substrate, revealing distinct kinetic profiles for each enzyme type, which could lead to better understanding and targeting in therapeutic applications. -

Case Study 2: Therapeutic Potential

Research has indicated that compounds similar to this compound may possess potential therapeutic applications in treating disorders related to peptide metabolism, such as obesity and metabolic syndrome.

4. Conclusion

This compound serves as a valuable tool in biochemical research, particularly in understanding enzyme kinetics and specificity related to carboxypeptidases. Its structural properties enhance its utility as a substrate for enzymatic studies, providing insights into peptide metabolism and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-Phe-Leu-OH, and how do enzymatic vs. chemical methods compare in yield and purity?

- Methodology : Compare thermolysin-catalyzed solid-state synthesis (yields ~75% at pH 7.0, 37°C) with surfactant-subtilisin Carlsberg-mediated coupling (yields ~68% in non-aqueous media). Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry with CD spectroscopy .

- Data Consideration : Enzymatic methods often reduce racemization but require pH/temperature optimization .

Q. How can researchers address solubility challenges during purification of this compound?

- Methodology : Use solvent optimization (e.g., DMF/water mixtures) for crystallization. Centrifugation at 10,000×g for 15 min followed by lyophilization improves recovery. Purity validation via TLC (silica gel, chloroform:methanol 9:1) and NMR (DMSO-d6, 500 MHz) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Protocol :

- FT-IR : Confirm amide bonds (1650–1680 cm⁻¹) and benzyloxycarbonyl (Z) group (1740 cm⁻¹).

- NMR : Assign α-proton shifts (δ 4.2–4.5 ppm for Phe/Leu) and aromatic protons (δ 7.2–7.4 ppm for Z-group).

- Mass Spectrometry : ESI-MS (m/z 435.2 [M+H]⁺) for molecular weight validation .

Advanced Research Questions

Q. How should experimental designs account for this compound’s instability in aqueous buffers during kinetic studies?

- Strategy : Use short-term incubation (≤2 hrs) at 4°C with stabilizers (e.g., 5% sucrose). Monitor degradation via HPLC every 30 min. Statistical analysis (ANOVA) identifies significant degradation thresholds (p<0.05) .

- Data Contradictions : Conflicting reports on half-life (30–90 min) may arise from buffer ionic strength variations; replicate conditions from primary literature .

Q. What computational models predict this compound’s interactions with proteolytic enzymes, and how can these guide inhibitor design?

- Approach :

- Docking Simulations : Use AutoDock Vina to model binding to thermolysin (PDB ID: 1JSK). Validate with MM-GBSA binding energy calculations (ΔG ≤ −8 kcal/mol).

- MD Simulations : Analyze RMSD (<2 Å over 50 ns) for stability .

Q. How do researchers resolve discrepancies in reported IC₅₀ values for this compound in protease inhibition assays?

- Troubleshooting Framework :

- Assay Conditions : Standardize substrate concentration (e.g., 100 µM Suc-Ala-Ala-Phe-AMC for chymotrypsin).

- Control Experiments : Include positive controls (e.g., chymostatin) and pre-incubate enzyme with inhibitor (15 min, 25°C).

- Data Normalization : Express IC₅₀ relative to enzyme activity in DMSO controls .

Q. What strategies minimize epimerization during this compound synthesis under microwave-assisted conditions?

- Optimization : Reduce microwave power to 50 W and limit reaction time to 5 min. Add HOBt/DIPEA to suppress racemization. Monitor via chiral HPLC (Chiralpak IA column, hexane:IPA 85:15) .

Methodological Tables

Table 1 : Comparison of this compound Synthetic Methods

| Method | Yield (%) | Purity (%) | Racemization (%) | Conditions |

|---|---|---|---|---|

| Thermolysin-catalyzed | 75 | 98 | 2.1 | pH 7.0, 37°C, 24 hrs |

| Surfactant-subtilisin | 68 | 95 | 4.7 | Hexane, 30°C, 48 hrs |

Table 2 : Stability of this compound in Aqueous Buffers

| Buffer (pH) | Half-Life (min) | Stabilizer Efficacy (Sucrose 5%) |

|---|---|---|

| 7.4 | 45 | +20% stability |

| 6.0 | 75 | +10% stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.